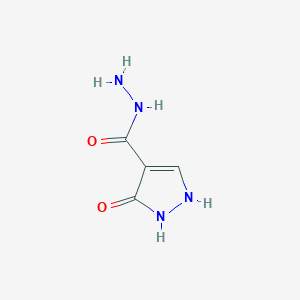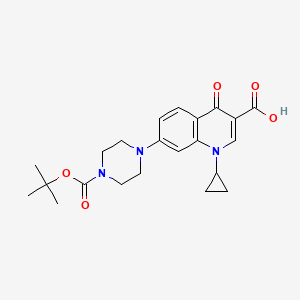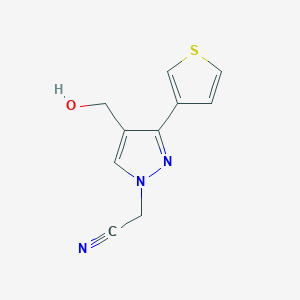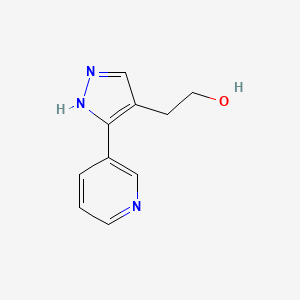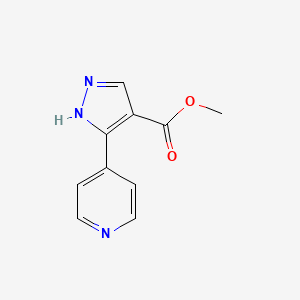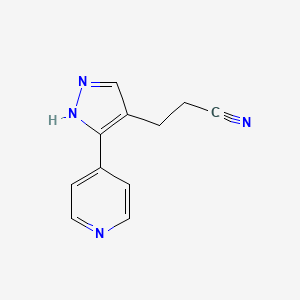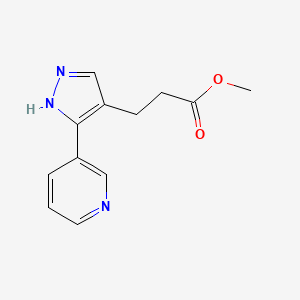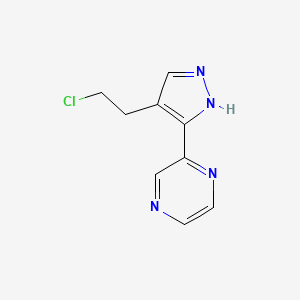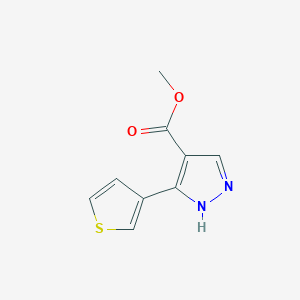![molecular formula C16H21NO5 B1482560 2-{[(苄氧基)羰基]氨基}-3-(氧杂环己烷-4-基)丙酸 CAS No. 1700164-97-1](/img/structure/B1482560.png)
2-{[(苄氧基)羰基]氨基}-3-(氧杂环己烷-4-基)丙酸
描述
“2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid” is a chemical compound . It is also known by its IUPAC name "(2S)-2-{[(Benzyloxy)carbonyl]amino}propanoic acid" .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Amino acid building blocks are used in the synthesis process . The synthesis typically involves an iterative Ugi reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . Carboxylic acids, for example, can undergo nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are available . For example, “2-(Benzyloxycarbonylamino)ethylboronic acid” has a density of 1.2±0.1 g/cm3, a molar refractivity of 56.9±0.3 cm3, and a polar surface area of 79 Å2 .科学研究应用
医药合成
由于其保护基团,该化合物通常用于药物合成,该保护基团在化学反应过程中保护官能团。 苄氧基羰基 (Cbz) 基团在肽合成中特别有用 .
材料科学
在材料科学中,该化合物可以促进新型聚合材料的开发。 其结构允许引入侧链,这些侧链可以改变聚合物的物理性质 .
化学合成
该化合物作为有机合成中的构建单元。 它可以进行各种化学反应,例如亲核取代或氧化,这些反应是构建复杂分子的基础 .
生物化学研究
研究人员在生物化学中使用这种酸来探测酶机制。 其结构可以模拟某些氨基酸,使其成为研究酶-底物相互作用的宝贵工具 .
分析化学
在分析化学中,该化合物可以由于其定义明确的性质(例如熔点和在稀酸中的溶解度)用作标准品或试剂 .
药物化学
它在药物化学中用于药物设计。 该化合物参与酰胺键形成的能力使其成为构建药物样分子的候选者 .
蛋白质组学
在蛋白质组学中,该化合物用于修饰肽和蛋白质。 Cbz 基团可以添加到氨基中以在测序或结构分析过程中保护它们 .
催化
最后,它可以作为催化剂中的配体,影响化学反应速率。 其结构可以稳定过渡态或与金属形成络合物以创建高效的催化剂 .
安全和危害
作用机制
Target of Action
It is known that this compound is an alanine derivative . Alanine derivatives are often involved in protein synthesis and can interact with various enzymes and receptors in the body.
Mode of Action
As an alanine derivative, it may interact with its targets through mechanisms similar to those of other amino acids and their derivatives. These can include binding to enzymes or receptors, influencing the secretion of hormones, and supplying fuel during exercise .
Biochemical Pathways
Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis, energy metabolism, and hormone regulation .
Result of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
生化分析
Biochemical Properties
2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an alanine derivative, which influences the secretion of anabolic hormones and supplies fuel during exercise . This compound interacts with enzymes involved in amino acid metabolism, such as alanine transaminase, which catalyzes the transfer of amino groups from alanine to α-ketoglutarate, forming pyruvate and glutamate . These interactions are essential for maintaining amino acid balance and energy production in cells.
Cellular Effects
The effects of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the secretion of anabolic hormones, which are vital for muscle growth and repair . Additionally, it affects mental performance during stress-related tasks and prevents exercise-induced muscle damage . These cellular effects highlight the compound’s potential as an ergogenic dietary substance.
Molecular Mechanism
At the molecular level, 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with alanine transaminase results in the conversion of alanine to pyruvate, which is a critical step in gluconeogenesis and energy production . This binding interaction is essential for regulating amino acid metabolism and maintaining cellular energy levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years . Its stability may decrease at higher temperatures or in the presence of light, leading to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound maintains its biochemical properties and cellular effects over extended periods, provided it is stored and handled correctly.
Dosage Effects in Animal Models
The effects of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to enhance physical and mental performance without adverse effects . At higher doses, it may cause toxic or adverse effects, such as liver damage or metabolic imbalances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid is involved in several metabolic pathways, including amino acid metabolism and gluconeogenesis. It interacts with enzymes such as alanine transaminase, which catalyzes the conversion of alanine to pyruvate . This reaction is crucial for maintaining amino acid balance and energy production in cells. Additionally, the compound may influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, ensuring its efficacy . For instance, the compound may be transported across cell membranes by amino acid transporters, which are essential for maintaining cellular amino acid levels and supporting metabolic processes .
Subcellular Localization
The subcellular localization of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it participates in energy production and metabolic regulation . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.
属性
IUPAC Name |
3-(oxan-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c18-15(19)14(10-12-6-8-21-9-7-12)17-16(20)22-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDWPJMNIHEHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482478.png)
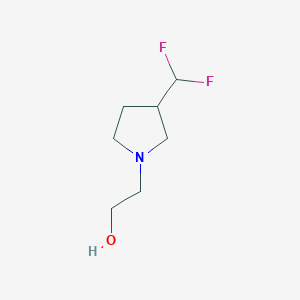

![Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1482482.png)
